molecular formula C26H21ClN2O5 B2811163 Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate CAS No. 1358226-28-4

Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate

Cat. No. B2811163
CAS RN: 1358226-28-4
M. Wt: 476.91
InChI Key: JKSSVMMMIBBKMF-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate, also known as CDM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CDM-1 is a quinoline derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthetic Applications and Chemical Studies

Quinoline Derivatives as Corrosion Inhibitors : Quinoline compounds, through quantum chemical calculations, have been studied for their efficiency as corrosion inhibitors. These studies, utilizing density functional theory (DFT), evaluate the molecular structure's relationship with inhibition performance, indicating potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

Fungicidal Activities : Synthesized quinoline derivatives have shown promising fungicidal activities against various fungal pathogens. These studies involve synthesizing oxime ether derivatives containing quinoline units and evaluating their structure-activity relationships to improve fungicidal efficacy (Lv et al., 2015).

Antimicrobial Screening : Quinoline-based compounds synthesized through different chemical transformations have been screened for their antimicrobial properties. These studies highlight the compound's potential in developing new pharmacologically active molecules with antibacterial and antifungal capabilities (Desai & Dodiya, 2014).

Theoretical and Computational Studies

Density Functional Theory (DFT) Studies : Theoretical studies, including DFT calculations, are instrumental in understanding the electronic properties of quinoline derivatives. These properties can correlate with biological activities or other functional characteristics, offering insights into designing more effective compounds (Klásek et al., 2003).

Biomedical Research Applications

Antimicrobial and Antifungal Potentials : The synthesis and characterization of novel quinoline derivatives have extended to exploring their antimicrobial and antifungal potentials. This research is crucial in the ongoing search for new agents to combat resistant microbial strains, underscoring the compound's significance in medicinal chemistry (Bekircan et al., 2015).

properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(3-methoxybenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-20-5-3-4-17(12-20)26(31)28-19-10-11-22-21(13-19)24(34-15-25(30)33-2)14-23(29-22)16-6-8-18(27)9-7-16/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSVMMMIBBKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-(4-chlorophenyl)-6-(3-methoxybenzamido)quinolin-4-yl)oxy)acetate

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